molecular formula C18H15N3O2 B3082123 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid CAS No. 1119451-53-4

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid

Cat. No.: B3082123
CAS No.: 1119451-53-4
M. Wt: 305.3 g/mol
InChI Key: JKFUJGXOGBUTCS-UHFFFAOYSA-N
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Description

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid is a synthetic small molecule and a derivative of benzoic acid intended for research applications. Compounds based on the benzoic acid scaffold, such as para-aminobenzoic acid (PABA), are recognized in medicinal chemistry as versatile building blocks for developing novel molecules with potential biological activity . As a research chemical, its value lies in its structural features, which may be of interest for investigating structure-activity relationships, screening for new drug leads, or developing biochemical probes. Researchers can utilize this compound in various in vitro assays to elucidate its potential mechanisms of action, binding targets, and functional effects in biological systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: Researchers should consult the associated Safety Data Sheet (SDS) prior to use. Proper safety precautions, including the use of personal protective equipment, should be observed in a laboratory setting. For Research Use Only: This product is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

IUPAC Name

3-[[6-(3-methylphenyl)pyridazin-3-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUJGXOGBUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204877
Record name 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-53-4
Record name 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reaction: The 3-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a palladium-catalyzed coupling reaction.

    Amidation: The amino group is introduced through an amidation reaction, where the pyridazinyl intermediate reacts with an amine.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of benzoic acids can exhibit anti-inflammatory and analgesic properties. The specific structure of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid may enhance these properties, making it a candidate for drug development targeting pain and inflammation pathways.

Anticancer Research

Several studies have explored the anticancer potential of pyridazine derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This area of research is promising, particularly for cancers that are resistant to conventional therapies.

Proteomics and Biochemical Research

This compound has also been utilized in proteomics research as a specialty product. Its role in biochemical assays and studies helps in understanding protein interactions and functions, which are crucial for drug discovery and development processes.

Material Science

Beyond biological applications, this compound is being investigated for its properties in material science, particularly in the development of polymers and nanomaterials. Its chemical stability and reactivity can be advantageous in creating advanced materials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 3: Application in Proteomics

In a study focused on protein-ligand interactions, researchers utilized this compound to probe binding affinities with target proteins involved in cellular signaling pathways. The results provided insights into the molecular mechanisms underlying protein interactions, paving the way for future drug design strategies.

Mechanism of Action

The mechanism of action of 3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic Acid

  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 305.34 g/mol
  • Key Differences: The methyl group is at the para position of the phenyl ring instead of the meta position. For example, the para-methyl group could enhance hydrophobic interactions with target proteins compared to the meta-substituted analog .

4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic Acid

  • Molecular Formula : C₁₇H₁₂FN₃O₂
  • Molecular Weight : 309.29 g/mol
  • Key Differences : Substitution of the methyl group with a fluorine atom at the para position introduces electronegativity, which may enhance dipole interactions or alter metabolic stability. Additionally, the benzoic acid group is at the para position, which could influence hydrogen-bonding patterns with biological targets .

Heterocyclic Core Modifications

3-[(1-Methyl-6-oxidanylidene-pyridin-3-yl)carbonylamino]benzoic Acid (5QR)

  • Molecular Formula : C₁₄H₁₂N₂O₄
  • Molecular Weight : 280.26 g/mol
  • Key Differences: Replacement of the pyridazine core with a pyridinone ring introduces a ketone group, which increases polarity and hydrogen-bonding capacity. The carbonylamino linker (vs. a direct amino bridge) may reduce conformational flexibility, impacting target engagement .

3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic Acid

  • Molecular Formula : C₁₇H₁₅N₃O₃S
  • Molecular Weight : 341.38 g/mol
  • Key Differences: Incorporation of a thienopyridine core introduces sulfur, which can enhance π-π stacking interactions or alter redox properties. The additional amino and methyl groups on the heterocycle may improve solubility or metabolic stability compared to pyridazine-based analogs .

Linker Group Variations

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-propanoic Acid

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Key Differences: A propanoic acid linker replaces the pyridazine-amino-benzoic acid architecture. The dihydropyridinone core with methyl groups may confer distinct pharmacokinetic properties, such as improved oral bioavailability due to reduced molecular weight and complexity .

Biological Activity

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid, with a molecular formula of C18H15N3O2C_{18}H_{15}N_{3}O_{2} and a molecular weight of 305.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research indicates that compounds with similar structures can modulate proteolytic pathways, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and regulating protein degradation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Proteasome Activation Enhances the chymotrypsin-like activity in cell-based assays, indicating potential anti-aging effects.
Cathepsin Activation Induces activity of cathepsins B and L, which are involved in protein degradation.
Cytotoxicity Exhibits low cytotoxicity in various cancer cell lines (e.g., Hep-G2, A2058) at tested concentrations.
Antioxidant Activity Potential to scavenge free radicals, contributing to cellular protection against oxidative stress.
Antiproliferative Effects Inhibits cell growth in certain cancer lines, suggesting possible therapeutic applications.

Case Studies

  • Proteasome and Cathepsin Activity Study
    • In a study evaluating benzoic acid derivatives, this compound showed significant activation of proteasomal and lysosomal activities in human foreskin fibroblasts. The highest activation was observed at a concentration of 5 μM, demonstrating its potential as a modulator of protein degradation pathways .
  • Antiproliferative Effects on Cancer Cells
    • Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that while it inhibited growth in Hep-G2 and A2058 cell lines, it did not exhibit significant cytotoxicity at lower concentrations (1-10 μg/mL), suggesting a therapeutic window for further exploration .

Q & A

Q. What established synthetic routes are available for 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process involving condensation of substituted benzaldehydes with aniline derivatives, followed by oxidation. Key steps include:

Condensation : Reacting 3-methylphenyl-substituted pyridazine precursors with aminobenzoic acid derivatives in acidic media (e.g., H₂SO₄ or HCl) to form intermediates like 2-[(Y-phenyl)methyl]benzoic acids .

Oxidation : Using aqueous alkaline solutions (e.g., KOH/NaOH) with oxidizing agents like potassium persulfate or H₂O₂ at 10–50°C to yield the final phthalide or benzoic acid derivatives. Urea may be added to minimize by-products like [(Y-phenyl)-bis(aminophenyl)]methane .
Critical Factors : Temperature control during oxidation and the choice of acidic medium significantly affect yield and purity.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral angles, as demonstrated for structurally analogous pyridazine derivatives (e.g., mean C–C bond length precision: ±0.005 Å) .
  • FT-IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For example, pyridazine ring protons typically resonate at δ 7.5–8.5 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Anti-proliferative assays : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) with MTT or SRB assays, measuring IC₅₀ values. Autophagy induction can be confirmed via LC3-II Western blotting .
  • Anticancer screening : Evaluate apoptosis markers (e.g., caspase-3 activation) and mTOR/p70S6K pathway inhibition, as seen in pyridazinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay standardization : Discrepancies may arise from variations in cell lines (e.g., androgen-sensitive vs. resistant prostate cancer models) or dosing protocols. Cross-validate using multiple models .
  • Structural analogs : Compare activities of derivatives with substitutions at the 3-methylphenyl or benzoic acid moieties to identify pharmacophore requirements .

Q. What computational strategies enhance mechanistic understanding of this compound’s pharmacokinetics?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities to targets like mTOR or autophagy-related proteins, referencing crystallographic data from PDB entries (e.g., ligand D1Q) .
  • QSAR modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps calculated via DFT) with bioactivity to guide synthetic modifications .

Q. What challenges arise in scaling up synthesis, and how can purity be maintained?

  • Methodological Answer :
  • By-product management : The formation of [(Y-phenyl)-bis(aminophenyl)]methane during condensation requires optimized stoichiometry and acidic conditions (e.g., methanesulfonic acid with urea) .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with C18 columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid

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